3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone

Organic Synthesis Medicinal Chemistry Benzophenone Derivatives

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-03-8; IUPAC: ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate) is a synthetic benzophenone derivative with the molecular formula C₁₉H₁₈O₅ and a molecular weight of 326.34 g/mol. The compound features a central benzophenone core substituted at the 3-position of one aromatic ring with a carboethoxy (–COOEt) group and at the 3'-position of the opposing aromatic ring with a 1,3-dioxolan-2-yl acetal moiety.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
CAS No. 898779-03-8
Cat. No. B3023899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone
CAS898779-03-8
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
InChIInChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-5-13(11-15)17(20)14-6-4-8-16(12-14)19-23-9-10-24-19/h3-8,11-12,19H,2,9-10H2,1H3
InChIKeyPEZPMOLZSRKHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-03-8): A Specialized Benzophenone Building Block for Pharmaceutical Synthesis


3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-03-8; IUPAC: ethyl 3-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate) is a synthetic benzophenone derivative with the molecular formula C₁₉H₁₈O₅ and a molecular weight of 326.34 g/mol . The compound features a central benzophenone core substituted at the 3-position of one aromatic ring with a carboethoxy (–COOEt) group and at the 3'-position of the opposing aromatic ring with a 1,3-dioxolan-2-yl acetal moiety [1]. This dual functionalization distinguishes it from simpler benzophenone analogs and makes it a versatile intermediate in the construction of complex molecules for pharmaceutical and fine chemical applications . Predicted physicochemical properties include a density of 1.219 g/cm³, a boiling point of 497.5 °C at 760 mmHg, and a flash point of 275.9 °C .

Why 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone Cannot Be Replaced by Generic Benzophenone Analogs


The compound's specific substitution pattern—a meta-carboethoxy group on one ring and a meta-1,3-dioxolan-2-yl group on the other—creates a unique steric and electronic environment that is absent in simple benzophenone or mono-substituted analogs [1]. In the context of synthetic route design, the 1,3-dioxolane ring serves as a protected carbonyl equivalent, while the ethyl ester provides a chemically orthogonal handle for further derivatization . Positional isomers—such as the ortho-carboethoxy variant (CAS 898779-00-5) or the para-carboethoxy variant (CAS 898779-06-1)—differ in the spatial orientation of the ester group relative to the benzophenone carbonyl, which critically alters both the conformational dynamics of the molecule and the steric accessibility of the reactive centers . The absence of either the carboethoxy or dioxolane group (as in 3-(1,3-dioxolan-2-yl)benzophenone, CAS 85366-46-7) removes a point for chemical elaboration, rendering such analogs unsuitable as direct drop-in replacements in multi-step synthetic sequences that require orthogonal protection and activation . Consequently, for procurement decisions tied to a specific synthetic route or structure-activity relationship (SAR) exploration, generic substitution is not chemically feasible.

Quantitative Differentiation Evidence for 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone


Structural Differentiation: Regioisomeric Identity vs. Ortho and Para Carboethoxy Analogs

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (the 'meta-meta' isomer) is one of at least four regioisomers within the C₁₉H₁₈O₅ isomeric family that possess a carboethoxy and a 1,3-dioxolan-2-yl substituent on a benzophenone scaffold. The ortho-carboethoxy isomer (CAS 898779-00-5) and the para-carboethoxy isomer (CAS 898779-06-1) differ in the position of the ester group relative to the central carbonyl, which dictates the dihedral angle between the aromatic rings and the electronic conjugation across the benzophenone core . For procurement specificity, the meta-carboethoxy substitution pattern provides a distinct spatial orientation for subsequent functional group interconversion that cannot be replicated by the ortho or para isomers .

Organic Synthesis Medicinal Chemistry Benzophenone Derivatives

Physicochemical Differentiation: Density and Boiling Point vs. a Simpler Benzophenone Analog

The predicted density of 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone is 1.219 g/cm³ with a boiling point of 497.5 °C at 760 mmHg . In contrast, the simpler analog 3-(1,3-dioxolan-2-yl)benzophenone (CAS 85366-46-7, MW 254.28 g/mol), which lacks the carboethoxy substituent, has a lower molecular weight and, by extrapolation of the smaller size, a lower predicted boiling point and density . These differences are important for purification method selection (e.g., distillation temperature range) and handling in large-scale synthetic processes .

Physicochemical Properties Process Chemistry Purification

Chemical Reactivity Differentiation: Orthogonal Functional Group Handles vs. Mono-substituted Benzophenone Analogs

The presence of both a 1,3-dioxolane (a protected aldehyde/ketone) and an ethyl ester (a protected carboxylic acid or a site for nucleophilic attack) on the same benzophenone scaffold offers orthogonal reactivity that is not available in analogs bearing only one of these groups . For instance, 3-(1,3-dioxolan-2-yl)benzophenone (CAS 85366-46-7) provides only the acetal handle, while 3-carboethoxybenzophenone would provide only the ester handle. The dual-functionalized compound (CAS 898779-03-8) enables sequential deprotection and derivatization in a controlled manner, a feature documented as valuable for constructing pharmacophores . The dioxolane moiety can be selectively hydrolyzed under acidic conditions without affecting the ethyl ester under carefully controlled pH, while the ester can be saponified or reduced without disturbing the dioxolane under appropriate conditions [1].

Synthetic Methodology Protecting Group Strategy Orthogonal Derivatization

Commercial Availability and Purity Profile: Benchmarked Against Positional Isomers

3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone is commercially available from multiple vendors at a standard purity of 97% (HPLC) . Pricing data from Fluorochem indicates a unit cost of approximately £483 per gram (2022 pricing) [1]. This purity level and pricing can be benchmarked against its positional isomers: 4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-06-1) is also available at 97% purity , while 2-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-00-5) is offered at similar purity grades . The compound is listed in the Fluorochem catalog (catalog number 206803) and is available in quantities ranging from 1 g to 5 g [1].

Chemical Procurement Purity Specifications Vendor Comparison

Best-Fit Application Scenarios for 3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone Based on Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection Strategy

In medicinal chemistry campaigns where a benzophenone core must undergo sequential derivatization—first at the ester position via amidation or reduction, followed by unmasking of the dioxolane to reveal a reactive carbonyl for further elaboration—3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone is the preferred intermediate. The meta-substitution pattern ensures that steric interactions between the two functional handles are minimized during sequential transformations . This scenario directly leverages the orthogonal reactivity evidence established in Section 3, Evidence Item 3.

Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration

When an SAR study requires systematic evaluation of the carboethoxy group position on a benzophenone-dioxolane scaffold, the meta-meta isomer (CAS 898779-03-8) serves as a critical member of the isomeric panel, alongside the ortho (898779-00-5) and para (898779-06-1) variants. The distinct spatial orientation of the ester relative to the benzophenone carbonyl and the dioxolane ring can influence target protein binding, making the procurement of the correct isomer essential for valid SAR interpretation . This is supported by the structural differentiation evidence in Section 3, Evidence Item 1.

Process Chemistry Development for Benzophenone-Based Pharmacophores

For process chemists scaling up the synthesis of benzophenone-containing drug candidates, the predicted physicochemical properties—density of 1.219 g/cm³ and boiling point of 497.5 °C—inform decisions on solvent selection, distillation conditions, and phase separation protocols . The commercial availability from Fluorochem at 97% purity in multi-gram quantities provides a reliable sourcing pathway for kilogram-scale process development . This application is grounded in the evidence from Section 3, Evidence Items 2 and 4.

Chemical Biology Probe Design Using Dual-Functionalized Benzophenone Scaffolds

The benzophenone core is a well-established photoaffinity label; the presence of the dioxolane (a masked carbonyl) and the ethyl ester (a point for bioconjugation via amide or hydrazide formation) makes this compound a versatile precursor for designing photo-crosslinkable probes. The carboethoxy group can be converted to an activated ester for attachment to biomolecules, while the dioxolane can be revealed to generate a photoreactive benzophenone at a later synthetic stage [1]. This scenario extends the orthogonal reactivity logic from Section 3, Evidence Item 3.

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